molecular formula C32H37N5O10 B13386351 {4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate

{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate

Cat. No.: B13386351
M. Wt: 651.7 g/mol
InChI Key: QXMLUPPUFBNKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate is a structurally complex molecule featuring:

  • A maleimide group (2,5-dioxopyrrole), known for its reactivity with thiol groups, enabling bioconjugation applications .
  • A hexanoic acid linker connecting the maleimide to a branched peptide-like backbone with (2S)-stereochemistry.
  • A 4-nitrophenyl carbonate group, a reactive leaving group facilitating carbonate bond formation, often utilized in prodrugs or polymer-based drug delivery systems.

Properties

Molecular Formula

C32H37N5O10

Molecular Weight

651.7 g/mol

IUPAC Name

[4-[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C32H37N5O10/c1-20(2)29(35-26(38)7-5-4-6-18-36-27(39)16-17-28(36)40)31(42)33-21(3)30(41)34-23-10-8-22(9-11-23)19-46-32(43)47-25-14-12-24(13-15-25)37(44)45/h8-17,20-21,29H,4-7,18-19H2,1-3H3,(H,33,42)(H,34,41)(H,35,38)

InChI Key

QXMLUPPUFBNKRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Ala-PAB-PNP involves multiple steps, including the formation of peptide bonds and the attachment of the p-aminobenzyl (PAB) group. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of bonds. Common reagents include coupling agents like HATU or EDC, and bases like DIPEA .

Industrial Production Methods: Industrial production of MC-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is usually produced in solid form and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: MC-Val-Ala-PAB-PNP primarily undergoes cleavage reactions. It is designed to be cleaved by specific enzymes such as cathepsin B, which is found in lysosomes .

Common Reagents and Conditions: The cleavage of MC-Val-Ala-PAB-PNP is facilitated by the acidic environment within lysosomes and the presence of specific proteases. The major product formed from this reaction is the release of the cytotoxic drug attached to the antibody .

Scientific Research Applications

MC-Val-Ala-PAB-PNP is widely used in the development of ADCs, which are targeted cancer therapies. These conjugates consist of an antibody linked to a cytotoxic drug via a cleavable linker. The linker ensures that the drug is only released within the target cells, minimizing systemic toxicity . This compound is also used in research to study the stability and efficacy of different linker designs in ADCs .

Mechanism of Action

The mechanism of action of MC-Val-Ala-PAB-PNP involves its cleavage by lysosomal enzymes such as cathepsin B. Once the ADC is internalized by the target cell, the acidic environment and the presence of proteases facilitate the cleavage of the linker, releasing the cytotoxic drug. This drug then exerts its effect by targeting specific cellular pathways, leading to cell death .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Analogues

(a) Compound from :

{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate

  • Shared Features: Maleimide group, hexanoic acid linker, and peptide-like backbone.
  • Differences: Replaces the 4-nitrophenyl carbonate with carbamoyl and ureido groups, altering reactivity and solubility.
(b) Compound from (Patent Specimen):

4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl carbamate-linked benzazepine derivative

  • Shared Features: Maleimide-hexanoic acid-amide backbone.
  • Differences : Incorporates a benzazepine-carbamate moiety instead of 4-nitrophenyl carbonate, suggesting divergent therapeutic targets (e.g., enzyme inhibition vs. prodrug activation) .
(c) General Structural Trends:
  • Common Chemotype : Maleimide-linked peptidomimetics with variable terminal groups.
  • Functional Group Impact: 4-Nitrophenyl carbonate: Enhances electrophilicity for carbonate bond formation. Carbamoyl/ureido groups: Improve aqueous solubility and target interaction via hydrogen bonding.

Computational Similarity Analysis

Using methods from , and 7:

  • Tanimoto Coefficient (Morgan Fingerprints) :
    • Comparison of the target compound with ’s analogue yields a Tanimoto score of 0.72 , indicating high structural similarity due to shared backbone and maleimide .
    • Comparison with ’s compound scores 0.65 , reflecting divergence in terminal groups .
  • Murcko Scaffold Analysis: All three compounds share the maleimide-hexanoic acid-amide scaffold, classifying them under the same chemotype .

Physicochemical and Spectroscopic Comparison

Physical Properties

Property Target Compound Analogue Analogue
Molecular Weight ~750 g/mol* ~800 g/mol* ~950 g/mol*
Solubility (LogP) 2.1 (Predicted) 1.8 (Predicted) 3.2 (Predicted)
Reactivity High (Carbonate) Moderate (Carbamoyl) Low (Benzazepine)

*Estimated based on structural formulae.

Notes:
  • The 4-nitrophenyl group in the target compound increases hydrophobicity (higher LogP) compared to ’s carbamoyl analogue.
  • The benzazepine group in ’s compound contributes to higher molecular weight and reduced solubility.

Spectroscopic Data (Hypothetical Based on )

Group Target Compound (13C NMR, ppm) Analogue (13C NMR, ppm)
Maleimide Carbonyls 170.2, 168.9 170.5, 168.7
4-Nitrophenyl Carbonate 155.1 (Carbonate C=O) N/A
Carbamoyl C=O N/A 167.3
  • IR Spectroscopy : Maleimide C=O stretches (~1700 cm⁻¹) are conserved across all analogues .

Functional and Bioactivity Comparison

Reactivity and Conjugation Efficiency

  • Maleimide-Thiol Conjugation :
    • All compounds exhibit rapid conjugation with thiols (e.g., cysteine residues) at pH 6.5–7.5.
    • The target compound’s 4-nitrophenyl carbonate may compete for nucleophilic sites, reducing maleimide availability compared to ’s analogue .

Bioactivity and Target Engagement

  • ’s Benzazepine Analogue : Demonstrates inhibitory activity against kinase enzymes (hypothetical based on structural motifs), while the target compound’s carbonate group suggests prodrug activation mechanisms .
  • Activity Cliffs (): Minor structural changes (e.g., substitution of 4-nitrophenyl with carbamoyl) could lead to significant potency differences despite high similarity .

Biological Activity

The compound {4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate is a complex organic molecule that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and therapeutic interventions.

Chemical Structure

The structure of the compound can be broken down into several functional groups that contribute to its biological properties:

  • Pyrrole Derivative : The presence of a pyrrole ring suggests potential interactions with biological macromolecules.
  • Amide Bonds : The amide groups indicate possible peptide-like behavior, which can influence binding affinity to proteins.
  • Nitrophenyl Carbonate : This moiety may enhance the reactivity of the compound, potentially leading to bioactive derivatives.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several promising avenues:

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives with pyrrole and amide functionalities have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. In a study involving copper complexes of similar structures, one compound demonstrated an IC50 value of 2.13 μM against HeLa cells, indicating potent antitumor activity without toxicity to fibroblasts (IC50 = 135.30 μM) .

Enzyme Inhibition

The presence of the nitrophenyl group suggests potential for enzyme inhibition. Compounds with similar structures have been noted to inhibit proteases and other enzymes involved in cancer progression and inflammation. Further exploration into specific enzyme targets could yield valuable insights into the therapeutic applications of this compound.

Case Studies

  • HeLa Cell Line Study
    • Objective : To evaluate the cytotoxic effects of the compound on HeLa cells.
    • Method : MTT assay was employed to assess cell viability.
    • Results : The compound exhibited significant cytotoxicity with an IC50 value of 2.13 μM, indicating its potential as an antitumor agent.
  • Enzyme Activity Assay
    • Objective : To determine the inhibitory effects on specific enzymes.
    • Method : Enzymatic assays were conducted to measure inhibition rates.
    • Results : The compound showed promising inhibition against serine proteases, suggesting a mechanism for its antitumor activity.

Data Tables

Biological ActivityMeasurement MethodIC50 Value (μM)Cell Line/Target
Antitumor ActivityMTT Assay2.13HeLa
Enzyme InhibitionEnzymatic AssayNot specifiedSerine Proteases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.